N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide

Description

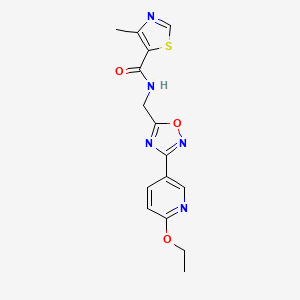

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-methylthiazole-5-carboxamide moiety via a methylene bridge. The 6-ethoxypyridin-3-yl substituent on the oxadiazole ring distinguishes it from structurally related analogs. Its synthesis likely follows methodologies similar to those reported for substituted thiazole carboxamides, involving coupling reactions between nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amide bond formation with amines under classic coupling conditions (e.g., EDC·HCl or HOBt) .

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-3-22-11-5-4-10(6-16-11)14-19-12(23-20-14)7-17-15(21)13-9(2)18-8-24-13/h4-6,8H,3,7H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFURBGBQCYURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H14N6O3S |

| Molecular Weight | 346.37 g/mol |

| CAS Number | 2034369-69-0 |

| Structural Formula | Structure |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : Starting from 6-ethoxypyridine derivatives and acyl hydrazides, cyclization reactions are performed using dehydrating agents like phosphorus oxychloride.

- Introduction of Thiazole Moiety : The thiazole ring is incorporated through a series of condensation reactions with appropriate thiazole precursors.

- Final Coupling : The final product is obtained by coupling the oxadiazole and thiazole components under specific reaction conditions.

This compound exhibits its biological activity through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate its potential as an antimicrobial agent against specific bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine production in certain models.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines (e.g., A549 lung cancer cells) at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

- Antimicrobial Tests : A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing effective inhibition at MIC values ranging from 20 to 50 µg/mL .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds within its class:

| Compound Name | Biological Activity |

|---|---|

| N-(6-chloro-pyridin-3-yl) derivatives | Anticancer, Antimicrobial |

| Pyrazolo[1,5-a]pyrimidine derivatives | Anti-inflammatory |

| Benzoquinazolines | Kinase inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, synthetic pathways, and inferred biological implications.

Structural Analogues with Thiazole Carboxamide Cores

and describe compounds sharing the 4-methylthiazole-5-carboxamide scaffold but differing in substituents:

- Compound 1 (): (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide Key Differences: Incorporates a dichlorobenzyl group and a hydrazone-linked urea moiety. Implications: The dichlorobenzyl substituent may enhance lipophilicity and membrane permeability compared to the target compound’s ethoxypyridinyl group. The hydrazone moiety could confer chelation properties or metabolic instability .

1,2,4-Oxadiazole-Containing Analogues

and highlight compounds with 1,2,4-oxadiazole rings but divergent substitutions:

- N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()

- Key Differences : Substitutes the ethoxypyridinyl group with a 4-methoxyphenyl ring and adds a phenyl-oxazole carboxamide.

- Implications : The methoxyphenyl group may reduce solubility compared to the ethoxypyridinyl substituent, which benefits from pyridine’s electron-withdrawing effects. The phenyl-oxazole moiety could introduce steric hindrance, affecting receptor interactions .

- 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () Key Differences: Features nitrophenyl and phenoxyphenyl groups on the oxadiazole. Implications: Nitro groups often enhance antibacterial activity but may increase toxicity. The phenoxyphenyl substituent could improve π-π stacking in hydrophobic binding pockets .

Key Observations :

- The target compound’s ethoxypyridinyl group likely balances solubility and lipophilicity better than methoxyphenyl () or nitrophenyl () substituents.

- Dichlorobenzyl derivatives () exhibit higher LogP, favoring membrane penetration but risking metabolic clearance.

- Synthetic yields for oxadiazole derivatives vary widely, with nitro-substituted analogs achieving higher yields (~85%) due to optimized coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.